4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone

Description

Chemical Scaffold and Structural Features

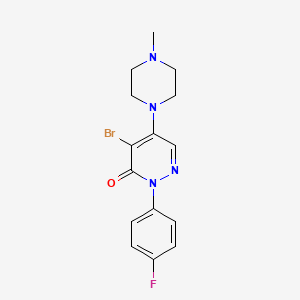

4-Bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is a heterocyclic compound characterized by a pyridazinone core scaffold. The pyridazinone ring system consists of a six-membered aromatic structure containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. Substitutions at positions 2, 4, and 5 define the compound’s unique pharmacological profile.

Key Structural Attributes:

- Position 2 : A 4-fluorophenyl group, which introduces steric bulk and modulates electronic properties through the electronegative fluorine atom.

- Position 4 : A bromine atom, which enhances molecular stability and influences halogen bonding interactions.

- Position 5 : A 4-methylpiperazino moiety, a nitrogen-containing heterocycle known to improve solubility and receptor binding affinity.

The molecular formula is C₁₅H₁₅BrFN₄O , with a calculated molecular weight of 397.21 g/mol. The compound’s planar pyridazinone ring facilitates π-π stacking interactions, while the 4-methylpiperazino side chain introduces conformational flexibility (Table 1).

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅BrFN₄O |

| Molecular Weight | 397.21 g/mol |

| Key Functional Groups | Bromine, Fluorophenyl, Piperazino |

| Aromatic System | Pyridazinone (C₄H₂N₂O) |

Historical Context and Therapeutic Relevance

Pyridazinone derivatives have garnered attention since the early 2000s for their diverse biological activities. Initial studies focused on their role as phosphodiesterase-IV (PDE-IV) inhibitors, which regulate cyclic adenosine monophosphate (cAMP) levels and mitigate inflammatory responses. For instance, pyridazinone-scaffold-based compounds such as 4ba demonstrated efficacy in reducing neutrophil recruitment and pro-inflammatory cytokine release in murine models.

The introduction of halogenated aryl groups (e.g., 4-fluorophenyl) and nitrogen-rich side chains (e.g., piperazino) emerged as a strategy to enhance blood-brain barrier permeability and target specificity. Notably, the 4-methylpiperazino group in this compound mirrors structural motifs found in antipsychotic and anti-inflammatory agents, suggesting potential dual therapeutic applications.

Research Objectives and Methodological Framework

Recent research objectives for this compound center on three pillars:

- Synthetic Optimization : Developing regioselective methods to introduce the 4-methylpiperazino group at position 5 while preserving the bromine and fluorophenyl substituents.

- Biological Evaluation : Assessing inhibitory activity against PDE-IV and related enzymes using in vitro assays with lipopolysaccharide (LPS)-stimulated immune cells.

- Structure-Activity Relationship (SAR) Analysis : Correlating substitutions at positions 2, 4, and 5 with changes in receptor binding affinity and metabolic stability.

Methodologies include:

- Multi-step Organic Synthesis : Bromination of pyridazinone precursors followed by Suzuki-Miyaura coupling for aryl group introduction.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment and kinetic solubility profiling.

- Molecular Docking Simulations : Predicting interactions with PDE-IV and serotonin receptors.

Properties

IUPAC Name |

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrFN4O/c1-19-6-8-20(9-7-19)13-10-18-21(15(22)14(13)16)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOJECYMAIKRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate catalysts.

Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through nucleophilic substitution reactions involving piperazine derivatives and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone exhibit promising antitumor properties. For instance, derivatives of pyridazinone have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

CNS Activity

Given the presence of the piperazine moiety, this compound is also being explored for central nervous system (CNS) activity. Research suggests potential applications in treating neurological disorders, including anxiety and depression. Animal studies have indicated that derivatives can exhibit anxiolytic effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Antitumor Evaluation

A study conducted on several pyridazinone derivatives, including this compound, reported significant inhibition of tumor cell proliferation in vitro. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways. The findings suggest that further development could lead to effective cancer therapies.

Case Study 2: Antimicrobial Screening

In a comparative study involving various synthesized derivatives, this compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases or proteases involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine at position 4 (target compound) vs.

Amino Substituents: The 4-methylpiperazino group in the target compound provides a larger, more basic side chain compared to benzylamino () or methylamino (), which may improve solubility and receptor affinity.

Phenyl Ring Modifications: The 4-fluorophenyl group in the target compound offers metabolic resistance compared to non-fluorinated analogs (e.g., 2-phenyl derivatives in ), as fluorine reduces CYP450-mediated oxidation .

Pharmacological Activity Trends

- Analgesic/Anti-inflammatory Activity: Pyridazinones with piperazinyl groups (e.g., 4-methylpiperazino in the target compound) show enhanced activity compared to morpholino or pyrrolidino analogs. For example, emorfazone (5-morpholino derivative) is a marketed NSAID, but piperazinyl variants exhibit superior potency in writhing tests .

- Antiplatelet Activity: Dihydropyridazinones like MCI-154 (IC50: 0.36 μM) are potent antiplatelet agents. The target compound’s fully aromatic pyridazinone core may reduce activity compared to dihydro analogs but improve metabolic stability .

- Vasodilator Activity : Derivatives with 4-arylidene substituents (e.g., ) demonstrate vasodilation, suggesting the target compound’s fluorophenyl group could be optimized for similar effects.

Physicochemical Properties

- logP : The target compound’s logP is estimated to be ~2–3 (similar to ), balancing lipophilicity for membrane penetration and aqueous solubility.

- Hydrogen-Bond Acceptors: The pyridazinone carbonyl (1 HBA), fluorine (1 HBA), and piperazino nitrogen (2 HBAs) total ~4 HBAs, aligning with drug-like criteria .

Biological Activity

4-Bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C15H16BrFN4O

- Molecular Weight : 356.22 g/mol

- CAS Number : 1415559-93-1

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the inhibitory effects of pyridazinone derivatives on MAO enzymes, which play a critical role in the metabolism of neurotransmitters. The compound has been evaluated for its activity against both MAO-A and MAO-B.

- Potency : The compound exhibits significant inhibitory activity, with IC50 values indicating its effectiveness. For instance, related pyridazinones have shown IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting that structural modifications can enhance potency .

- Selectivity : The selectivity index (SI) for MAO-B over MAO-A is crucial for minimizing side effects in therapeutic applications. Compounds similar to this compound have demonstrated high selectivity ratios, making them promising candidates for treating neurodegenerative disorders such as Alzheimer's disease .

- Reversibility : Studies indicate that some derivatives act as reversible inhibitors, which is advantageous for therapeutic use. The compound's binding affinity and reversibility were confirmed through molecular docking studies, showing favorable interactions with the active site of MAO enzymes .

Cytotoxicity Studies

Cytotoxicity assessments are essential to determine the safety profile of new compounds. In vitro studies using L929 fibroblast cells revealed varying degrees of cytotoxicity among related pyridazinones:

- T6 (a derivative) showed no significant cytotoxic effects at concentrations up to 100 µM.

- T3 , another derivative, exhibited complete cell death at higher concentrations (50 and 100 µM), indicating a need for careful dose management when considering therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of pyridazinones can be significantly influenced by their structural components:

- Bromo and Fluoro Substituents : The presence of bromo and fluoro groups at specific positions on the phenyl ring enhances MAO-B inhibition.

- Piperazine Moiety : The incorporation of a piperazine group has been shown to improve solubility and bioavailability, contributing to the overall efficacy of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of related compounds:

- Study on Neurodegenerative Disorders : A study involving multiple pyridazinones demonstrated their potential as lead compounds for treating Alzheimer's disease due to their selective inhibition of MAO-B and low cytotoxicity profiles .

- Molecular Docking Simulations : Advanced docking simulations provided insights into binding affinities and interaction dynamics with MAO enzymes, supporting experimental findings regarding potency and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-bromo-2-(4-fluorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, and how can purity be optimized?

- Answer : Synthesis typically involves nucleophilic substitution at the 5-position of the pyridazinone core. A stepwise approach includes:

Bromination of 2-(4-fluorophenyl)-3(2H)-pyridazinone at the 4-position using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

Introducing the 4-methylpiperazine moiety via a coupling reaction (e.g., Buchwald-Hartwig amination) with a palladium catalyst .

- Purity Optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity with ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

Grow crystals via slow evaporation of a saturated DMSO/hexane solution.

Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refine using SHELXL (for small-molecule refinement) or OLEX2 with SHELX integration .

- Validation : Check R-factor convergence (<0.05) and residual electron density maps. Use PLATON for symmetry validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Answer : Prioritize assays aligned with structural analogs:

- Anti-inflammatory : COX-1/COX-2 inhibition (enzyme immunoassay using purified isoforms, IC₅₀ determination) .

- Analgesic : Acetic acid-induced writhing test in mice (dose range: 10–100 mg/kg, compare to indomethacin) .

- Cytotoxicity : MTT assay on human fibroblast lines (e.g., NIH/3T3) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 4-methylpiperazino substituent?

- Answer :

Analog Synthesis : Replace 4-methylpiperazine with morpholine, thiomorpholine, or substituted piperazines (e.g., 4-cyclopropylpiperazine) .

Activity Profiling : Test analogs in COX-2 inhibition and carrageenan-induced paw edema models.

Computational Modeling : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 3LN1) to identify critical hydrogen bonds (e.g., with Arg120/Tyr355) .

- Key Metrics : Compare IC₅₀ values, selectivity ratios (COX-2/COX-1), and bioavailability (logP calculated via ChemAxon) .

Q. What strategies address contradictions between in vitro potency and in vivo efficacy?

- Answer : Discrepancies may arise from pharmacokinetic limitations. Mitigate via:

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated N-demethylation) .

Formulation : Develop PEGylated nanoparticles to enhance solubility and prolong half-life .

Pharmacodynamic Markers : Quantify prostaglandin E₂ (PGE₂) in plasma (ELISA) to confirm target engagement .

Q. Which advanced techniques characterize its interaction with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize COX-2 on a CM5 chip to measure binding kinetics (ka/kd) .

- Cryo-EM : Resolve compound-bound COX-2 complexes at near-atomic resolution (≤3.0 Å) to visualize conformational changes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) in phosphate buffer (pH 7.4) .

Research Gaps and Methodological Challenges

Q. What unexplored pharmacological mechanisms could explain its activity?

- Answer : Limited data exist on non-COX pathways. Prioritize:

- TRPV1 Modulation : Assess calcium flux in TRPV1-transfected HEK293 cells .

- Cytokine Profiling : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

Q. How can computational methods improve experimental design for derivative synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.